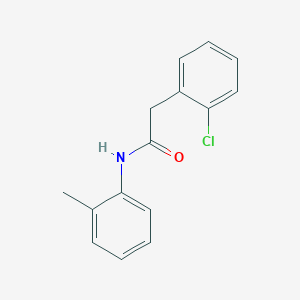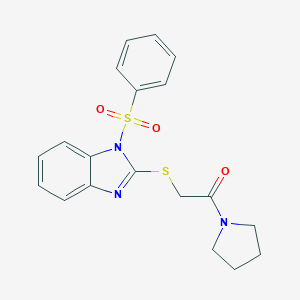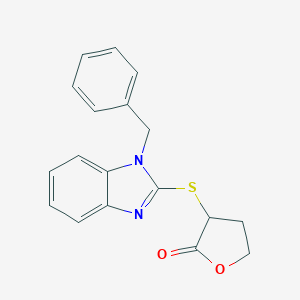
2-(2-chlorophenyl)-N-(2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-N-(2-methylphenyl)acetamide, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the management of pain and inflammation. It is commonly prescribed for conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. The drug works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of chemicals that mediate pain and inflammation.
作用機序
Diclofenac works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the mediation of pain and inflammation. By inhibiting COX enzymes, 2-(2-chlorophenyl)-N-(2-methylphenyl)acetamide reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
Diclofenac has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of COX enzymes, which leads to a reduction in the production of prostaglandins. In addition, 2-(2-chlorophenyl)-N-(2-methylphenyl)acetamide has also been shown to inhibit the activity of lipoxygenase, an enzyme involved in the production of leukotrienes, another group of chemicals involved in inflammation. Diclofenac has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein that regulates the expression of genes involved in inflammation.
実験室実験の利点と制限
Diclofenac has several advantages and limitations for lab experiments. One advantage is its well-established mechanism of action, which makes it a useful tool for studying the role of COX enzymes and prostaglandins in pain and inflammation. Another advantage is its availability and affordability, which makes it a popular choice for researchers. However, one limitation is its potential for toxicity, particularly at high doses. Another limitation is its potential for off-target effects, which can complicate experimental results.
将来の方向性
There are several future directions for research on 2-(2-chlorophenyl)-N-(2-methylphenyl)acetamide. One direction is the investigation of its potential in treating other conditions such as Alzheimer's disease, cancer, and cardiovascular disease. Another direction is the development of new formulations of 2-(2-chlorophenyl)-N-(2-methylphenyl)acetamide that can improve its efficacy and reduce its potential for toxicity. Additionally, further research is needed to understand the molecular mechanisms underlying 2-(2-chlorophenyl)-N-(2-methylphenyl)acetamide's effects on COX enzymes, prostaglandins, and other targets.
合成法
Diclofenac can be synthesized through various methods, including the reaction of 2-chlorobenzoic acid with 2-methylphenylamine in the presence of acetic anhydride. Another method involves the reaction of 2-chlorobenzoyl chloride with 2-methylphenylamine in the presence of triethylamine and acetonitrile. Both methods yield 2-(2-chlorophenyl)-N-(2-methylphenyl)acetamide as a white crystalline powder.
科学的研究の応用
Diclofenac has been extensively studied for its therapeutic effects in various animal models and clinical trials. It has been found to be effective in reducing pain and inflammation in conditions such as rheumatoid arthritis, osteoarthritis, and postoperative pain. In addition, 2-(2-chlorophenyl)-N-(2-methylphenyl)acetamide has also been investigated for its potential in treating other conditions such as Alzheimer's disease, cancer, and cardiovascular disease.
特性
製品名 |
2-(2-chlorophenyl)-N-(2-methylphenyl)acetamide |
|---|---|
分子式 |
C15H14ClNO |
分子量 |
259.73 g/mol |
IUPAC名 |
2-(2-chlorophenyl)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C15H14ClNO/c1-11-6-2-5-9-14(11)17-15(18)10-12-7-3-4-8-13(12)16/h2-9H,10H2,1H3,(H,17,18) |
InChIキー |
MDOGVDHXKNHIFZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CC2=CC=CC=C2Cl |
正規SMILES |
CC1=CC=CC=C1NC(=O)CC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}ethanone](/img/structure/B270127.png)
![N-(2-methylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B270128.png)



![1-(4-chlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B270133.png)
![2-{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone](/img/structure/B270134.png)
![1-(4-Bromophenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270135.png)
![1-(4-Phenoxyphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270137.png)
![3-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}dihydro-2(3H)-furanone](/img/structure/B270139.png)
![1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)azepane](/img/structure/B270142.png)
![1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine](/img/structure/B270150.png)